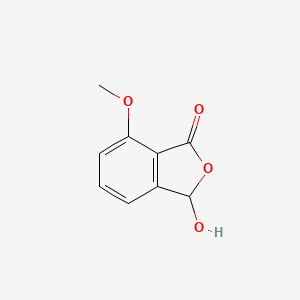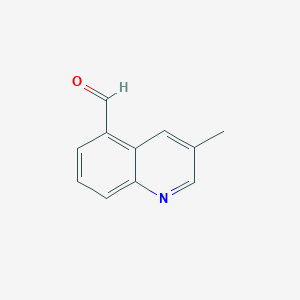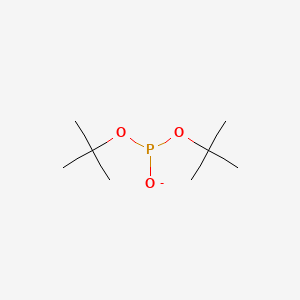
Manganese(0) carbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(0) carbonyl, also known as manganese carbonyl, is a chemical compound with the formula Mn2(CO)10. It is a metal carbonyl complex consisting of two manganese atoms bonded to ten carbon monoxide ligands. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Manganese carbonyl can be synthesized through the reaction of manganese metal with carbon monoxide under high pressure and temperature. The reaction typically occurs at temperatures around 150-200°C and pressures of 200-300 atmospheres. The industrial production of manganese carbonyl involves the direct combination of manganese and carbon monoxide in a controlled environment to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
Manganese carbonyl undergoes various chemical reactions, including:
Oxidation: Manganese carbonyl can be oxidized to form manganese oxides and carbon dioxide.
Reduction: It can be reduced to manganese metal and carbon monoxide.
Substitution: The carbon monoxide ligands in manganese carbonyl can be substituted with other ligands such as phosphines, amines, and halides.
Thermal Decomposition: Upon heating, manganese carbonyl decomposes to form manganese metal and carbon monoxide.
Common reagents used in these reactions include oxidizing agents like oxygen and hydrogen peroxide, reducing agents like hydrogen and lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Manganese carbonyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese compounds.
Biology: Manganese carbonyl is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of manganese carbonyl involves its ability to release carbon monoxide upon decomposition. The carbon monoxide can then interact with various molecular targets, including metal centers in enzymes and proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context and concentration of manganese carbonyl .
Vergleich Mit ähnlichen Verbindungen
Manganese carbonyl can be compared with other metal carbonyls such as iron carbonyl (Fe(CO)5) and nickel carbonyl (Ni(CO)4). While all these compounds share the common feature of metal-carbon monoxide bonding, manganese carbonyl is unique due to its dimeric structure and specific reactivity patterns. Similar compounds include:
- Iron carbonyl (Fe(CO)5)
- Nickel carbonyl (Ni(CO)4)
- Chromium carbonyl (Cr(CO)6)
- Cobalt carbonyl (Co2(CO)8) .
These comparisons highlight the distinct properties and applications of manganese carbonyl in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C10Mn2O10 |
|---|---|
Molekulargewicht |
389.98 g/mol |
IUPAC-Name |
carbon monoxide;manganese |
InChI |
InChI=1S/10CO.2Mn/c10*1-2;; |
InChI-Schlüssel |
QFEOTYVTTQCYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















